1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a 2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction.
Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methoxyphenyl and 2-nitrophenylmethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Major Products:
Reduction of Nitro Group: 1-(2-Methoxyphenyl)-4-[(2-aminophenyl)methyl]piperazine.
Substitution of Methoxy Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
N-Nitroso-1-(2-methoxyphenyl)piperazine: This compound is structurally similar but contains a nitroso group instead of a nitrophenylmethyl group.
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as 2-aryl or 2-heteroaryl piperazines.
Uniqueness: 1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxy and nitrophenylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-9-5-4-8-17(18)20-12-10-19(11-13-20)14-15-6-2-3-7-16(15)21(22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAHBHPMMMRUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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